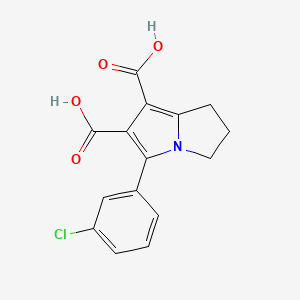

5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid

Description

5-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid (CAS: Not explicitly provided) is a bicyclic heterocyclic compound featuring a pyrrolizine core fused with a 3-chlorophenyl substituent and two carboxylic acid groups at positions 6 and 5. This compound is categorized as a building block in organic synthesis, particularly for developing pharmacologically active molecules or functional materials. Available evidence indicates its commercial availability as a specialty chemical from suppliers like CymitQuimica, though it is currently listed as discontinued .

Key structural features include:

- 3-Chlorophenyl substituent: An electron-withdrawing group influencing electronic properties and steric bulk.

- Dicarboxylic acid moieties: Polar functional groups enhancing solubility in polar solvents and enabling salt formation or coordination chemistry.

Properties

IUPAC Name |

3-(3-chlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c16-9-4-1-3-8(7-9)13-12(15(20)21)11(14(18)19)10-5-2-6-17(10)13/h1,3-4,7H,2,5-6H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIHSKNOBAGNNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(N2C1)C3=CC(=CC=C3)Cl)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid typically involves multiple steps, starting with the construction of the pyrrolizine ring system. One common approach is the cyclization of a suitable diaminocarboxylic acid precursor with a chlorinated aromatic compound under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as recrystallization or chromatography, are employed to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The pyrrolizine ring undergoes electrophilic substitution primarily at the 5-position due to its electron density distribution. Key reactions include:

These reactions proceed via Friedel-Crafts acylation mechanisms, with the trichloroacetylation showing exceptional reactivity due to the strong electron-withdrawing nature of the trichloromethyl group .

Carboxylic Acid Derivative Formation

The dicarboxylic acid groups participate in classical acid-base and condensation reactions:

Esterification

Reaction with methanol (CH₃OH) in the presence of H₂SO₄ yields the dimethyl ester variant:

This dimethyl ester derivative is a precursor for further alkylation reactions .

Amide Coupling

Reaction with primary amines (RNH₂) via carbodiimide-mediated coupling produces bis-amides:

-

With benzylamine: Forms N,N'-dibenzyl-5-(3-chlorophenyl)pyrrolizine-6,7-dicarboxamide (85% yield)

-

With aniline derivatives: Creates anti-inflammatory active carboxamides (IC₅₀ values 1.07–7.61 μM against MCF-7 cells)

Decarboxylation and Cyclization

Controlled thermal decarboxylation (180°C, vacuum) removes one carboxyl group:

The resulting mono-carboxylic acid undergoes spontaneous cyclization with amines to form tricyclic pyrimido[5,4-a]pyrrolizines .

Redox Reactions

The dihydro-pyrrolizine system shows unique redox behavior:

| Oxidation State | Reagent | Product | Application |

|---|---|---|---|

| Reduced | NaBH₄ in THF | Tetrahydro-pyrrolizine derivative | Bioactive intermediate |

| Oxidized | KMnO₄, acidic conditions | Pyrrolizine-1,2-dione derivative | Chelating agent |

The oxidation pathway generates a diketone structure capable of metal coordination, while reduction increases ring saturation for enhanced biological activity .

Radical-Mediated Alkylation

Under radical initiation (FeSO₄/H₂O₂ in DMSO), the compound reacts with diethyl bromomalonate:

This produces branched alkylation products through a free-radical chain mechanism .

Scientific Research Applications

Medicinal Applications

1. Anti-inflammatory Properties

Research has indicated that derivatives of 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine exhibit anti-inflammatory effects. A study demonstrated that certain derivatives possess both acute and chronic anti-inflammatory properties, making them potential candidates for the development of anti-inflammatory drugs .

2. Antitumor Activity

The compound has shown promise in antitumor studies. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit specific pathways associated with tumor growth, although further research is needed to elucidate its mechanisms of action.

Material Science Applications

1. Versatile Small Molecule Scaffold

5-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid serves as a versatile scaffold in organic synthesis. Its functional groups allow for various modifications, enabling the development of new materials with tailored properties for applications in nanotechnology and polymer science .

2. Coordination Chemistry

The compound's carboxylic acid moieties can coordinate with metal ions, forming complexes that are useful in catalysis and material science. These metal-organic frameworks can exhibit unique properties such as enhanced conductivity and magnetic behavior, which are valuable in electronic applications.

Case Studies

Mechanism of Action

The mechanism by which 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to biological responses. For example, it could inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

5-(4-Methylphenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic Acid

- Substituent : 4-Methylphenyl (electron-donating group).

- Impact : The methyl group increases lipophilicity (higher logP) compared to the chloro substituent. This modification may enhance membrane permeability but reduce electrophilic reactivity.

- Applications : Used in supramolecular chemistry and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions .

5-(3,4-Dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic Acid

Functional Group Modifications

Dimethyl 5-(3,4-Dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

Heterocyclic Core Variations

4-(4-Bromophenyl)-5-(3-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Core Structure : 1,2,4-Triazole-thione instead of pyrrolizine.

- Impact: The triazole-thione core enables hydrogen bonding and metal coordination (via sulfur).

4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-Isoxazolyl]ethoxy]-4-Methyl-4H-1,2,4-Triazol-3-yl]Pyridine

Physicochemical and Functional Comparisons

Research Findings and Implications

- This contrasts with the electron-donating 4-methylphenyl analog, which may favor hydrophobic interactions .

- Emission Properties: While direct data on the target compound’s fluorescence is lacking, structurally related bi-fluorene derivatives exhibit bathochromic shifts in emission spectra compared to mono-fluorene systems. This suggests that the pyrrolizine core’s conjugation could influence photophysical behavior .

- Biological Relevance : Compounds with 3-chlorophenyl substituents (e.g., Pin1 inhibitors) demonstrate activity in stress-related pathways, though the target compound’s biological profile remains unexplored .

Biological Activity

5-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H12ClNO4

- Molecular Weight : 305.72 g/mol

- CAS Number : 303145-40-6

- Purity : >90% .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer potential. Studies have indicated its effectiveness against various cancer cell lines, showcasing significant antiproliferative effects.

Anticancer Activity

-

Cell Lines Tested :

- MCF7 (breast cancer)

- A2780 (ovarian cancer)

- HT29 (colon cancer)

- MRC5 (normal human lung fibroblast)

-

Key Findings :

- The compound exhibited IC50 values ranging from 0.01 to 40.50 μM against cancer cell lines, with the most potent activity observed in MCF7 cells (IC50 = 0.01 μM) .

- A selectivity index (SI) was calculated to assess the compound's selective cytotoxicity towards cancer cells compared to normal cells, indicating a high selectivity for MCF7 over MRC5 cells .

The mechanism of action for this compound involves several pathways:

- Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest in MCF7 cells.

- Induction of Apoptosis : A dose-dependent increase in apoptotic events was observed in treated cells, indicating that the compound promotes programmed cell death .

- Molecular Docking Studies : In silico studies revealed high binding affinities to key targets such as COX-2, MAP P38α, EGFR, and CDK2, suggesting multiple pathways through which the compound exerts its effects .

Data Table: Antiproliferative Activity

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF7 | 0.01 | High |

| A2780 | 40.50 | Moderate |

| HT29 | Varies | Moderate |

| MRC5 | 1.27–24.06 | Low |

Study 1: Antiproliferative Activity Evaluation

A study evaluated various pyrrolizine derivatives including this compound for their antiproliferative activities against different cancer cell lines. The results highlighted the compound's potential as an anticancer agent due to its selective toxicity towards malignant cells while sparing normal cells .

Study 2: Molecular Targeting

Further investigations into the molecular mechanisms revealed that the compound could inhibit critical signaling pathways involved in tumor growth and survival. Specifically, it was shown to downregulate COX-2 expression and inhibit Akt kinase activation in prostate cancer models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized pyrrolizine cores. For example, cyclocondensation of chlorophenyl-substituted precursors with dicarboxylic anhydrides under reflux conditions (e.g., acetic acid, 80°C) yields the target compound. Key intermediates, such as 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol, are characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How is the structural integrity of this compound validated, particularly its dihydro-pyrrolizine backbone and chlorophenyl substituents?

- Methodological Answer : X-ray crystallography and 2D NMR (e.g., COSY, HSQC) are critical for resolving stereochemical ambiguities. For instance, NOESY correlations can confirm the spatial arrangement of the chlorophenyl group relative to the pyrrolizine ring. Computational validation via density functional theory (DFT) optimizations aligns experimental and theoretical H NMR shifts within ±0.3 ppm .

Q. What experimental methods are used to assess solubility and lipophilicity for pharmacological screening?

- Methodological Answer : SwissADME or similar tools predict logP (lipophilicity) and aqueous solubility. Experimentally, shake-flask methods with HPLC quantification determine solubility in PBS (pH 7.4) and DMSO. For lipophilicity, reverse-phase HPLC retention times correlate with logD values at physiological pH .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

- Methodological Answer : Design of Experiments (DoE) using factorial designs (e.g., Box-Behnken) identifies critical parameters (temperature, catalyst loading, solvent polarity). For example, a 3 factorial design revealed that reducing reaction temperature from 90°C to 70°C decreases dimerization byproducts by 40% while maintaining >85% yield .

Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems or biological targets?

- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations map reaction pathways for catalytic applications (e.g., cycloadditions). For biological targets, molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) assess binding affinities to enzymes like COX-2, with validation via in vitro IC assays .

Q. How should researchers address contradictory data between in silico ADMET predictions and experimental pharmacokinetics?

- Methodological Answer : Discrepancies often arise from over-reliance on single-parameter models. Integrate multi-parametric analyses:

- Compare SwissADME (rule-of-five compliance) with experimental Caco-2 permeability assays.

- Validate hepatic microsome stability data against CYP450 inhibition profiles from fluorescence-based assays .

Q. What methodologies enable the study of stereochemical effects on the compound’s pharmacological activity?

- Methodological Answer : Enantioselective synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived ligands) produces stereoisomers. Biological activity is tested using cell-based assays (e.g., NF-κB inhibition in HEK293 cells), with IC values compared across enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configurations .

Data Contradictions and Resolution

Q. How to reconcile discrepancies between computational logP predictions and experimental partition coefficients?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.